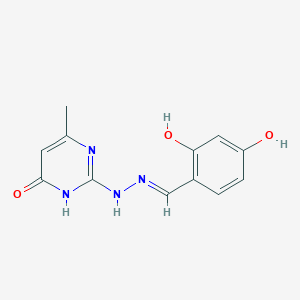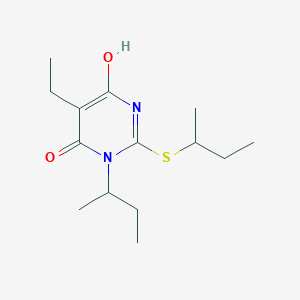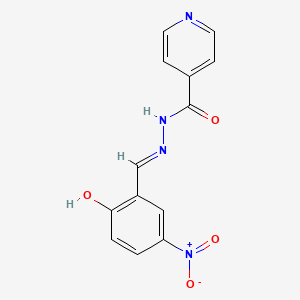![molecular formula C12H9N3O4 B3723182 2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B3723182.png)
2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol
Vue d'ensemble
Description
2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial, antifungal, and antiprotozoal properties. The structure of this compound features a nitrofuran moiety linked to a phenolic group through a hydrazone linkage, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-hydroxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Applications De Recherche Scientifique
2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of 2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol is primarily due to its ability to interfere with essential biological processes in microorganisms. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death . The phenolic group also contributes to the compound’s antioxidant properties, which can further enhance its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic for urinary tract infections.
Nifurtimox: Used in the treatment of Chagas disease and exhibits a similar mechanism of action.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A compound with potent antimicrobial activity against Gram-positive bacteria.
Uniqueness
2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol is unique due to its combined nitrofuran and phenolic structure, which imparts both antimicrobial and antioxidant properties. This dual functionality makes it a promising candidate for the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-11-4-2-1-3-9(11)7-13-14-8-10-5-6-12(19-10)15(17)18/h1-8,16H/b13-7+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZTLAFFGWXKO-FNCQTZNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3723112.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3723115.png)

![2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol](/img/structure/B3723130.png)
![2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723134.png)

![2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723146.png)
![2-[(2E)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723163.png)


![2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3723196.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3723197.png)
![3,4-dichloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3723201.png)
![N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3723208.png)
